molecular formula C15H20N2O2 B025215 4-Ethylaminoglutethimide CAS No. 110977-59-8

4-Ethylaminoglutethimide

Cat. No.: B025215
CAS No.: 110977-59-8
M. Wt: 260.33 g/mol
InChI Key: AFTKZTHQONPZCK-MEBBXXQBSA-N
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Description

4-Ethylaminoglutethimide (CAS: 110977-59-8) is a synthetic piperidinedione derivative with the molecular formula C₁₅H₂₀N₂O₂. Structurally, it features a 2,6-piperidinedione core substituted with a 4-aminophenyl group and ethyl groups at positions 3 and 4 in a cis-configuration . This compound is of interest in medicinal chemistry due to its structural similarity to glutethimide, a historically significant sedative and inhibitor of steroidogenesis.

Properties

CAS No.

110977-59-8

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(3R,4R)-3-(4-aminophenyl)-3,4-diethylpiperidine-2,6-dione

InChI

InChI=1S/C15H20N2O2/c1-3-10-9-13(18)17-14(19)15(10,4-2)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9,16H2,1-2H3,(H,17,18,19)/t10-,15-/m1/s1

InChI Key

AFTKZTHQONPZCK-MEBBXXQBSA-N

SMILES

CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N

Isomeric SMILES

CC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N

Canonical SMILES

CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N

Other CAS No.

110977-59-8

Synonyms

4-ethyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
4-ethylaminoglutethimide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Ethylaminoglutethimide with its closest structural analogs:

CAS Number Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
110977-59-8 This compound C₁₅H₂₀N₂O₂ 260.34 3-Ethyl, 4-(4-aminophenyl), cis-configuration
87787-87-9 (Hydroxyamino)glutethimide C₁₃H₁₆N₂O₃ 248.28 3-Ethyl, 4-[4-(hydroxyamino)phenyl]

Key Observations :

  • Substituent Differences: The primary distinction lies in the aromatic substituent. This compound has a 4-aminophenyl group, whereas (Hydroxyamino)glutethimide features a 4-hydroxyaminophenyl group. This difference introduces variations in polarity, hydrogen-bonding capacity, and electronic effects .
  • Molecular Weight and Lipophilicity: The ethylamino group in this compound increases its molecular weight and likely enhances lipophilicity compared to (Hydroxyamino)glutethimide, which contains a polar hydroxyamino group. This could influence membrane permeability and bioavailability .

Pharmacological Implications

Conversely, the hydroxyamino group in CAS 87787-87-9 could facilitate hydrogen bonding with active-site residues, possibly increasing specificity .

Broader Context in Medicinal Chemistry

Reviews cited in (e.g., Kumar & Narasimhan, 2013) emphasize the role of aromatic substituents in modulating bioactivity. For instance, dimethylamino groups in hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide) exhibit enhanced antimicrobial activity compared to unsubstituted analogs. By analogy, the ethylamino group in this compound may confer unique pharmacological properties warranting further investigation .

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